molecular formula C22H18N2O4 B2356541 (E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide CAS No. 536719-51-4

(E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide

Cat. No.: B2356541
CAS No.: 536719-51-4
M. Wt: 374.396
InChI Key: IMPXBHBALNQOGY-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide is a Schiff base compound derived from the condensation of 9H-fluorene-9-carbohydrazide and 4-hydroxy-3-methoxybenzaldehyde. Schiff bases are known for their diverse structural and physico-chemical characteristics, metal binding affinity, and pharmacological properties .

Preparation Methods

The synthesis of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide typically involves the condensation reaction between 9H-fluorene-9-carbohydrazide and 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out under reflux conditions in a suitable solvent like methanol. After completion, the product is filtered, washed, and purified to obtain the desired Schiff base in good yield .

Chemical Reactions Analysis

(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

(E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of (E)-9-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide .

Properties

IUPAC Name

9-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-28-20-12-14(10-11-19(20)25)13-23-24-21(26)22(27)17-8-4-2-6-15(17)16-7-3-5-9-18(16)22/h2-13,25,27H,1H3,(H,24,26)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXBHBALNQOGY-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.